molecular formula C8H7ClN2O2S B13066952 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide

Cat. No.: B13066952
M. Wt: 230.67 g/mol
InChI Key: YJBCWDYXQHNIKJ-UHFFFAOYSA-N
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Description

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H7ClN2O2S. It is a derivative of benzene, featuring a chloro group, a cyano group, and a sulfonamide group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-chloro-5-cyanobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to achieve the required purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Formation of 2-amino-5-cyano-N-methylbenzene-1-sulfonamide.

    Reduction: Formation of 2-chloro-5-aminomethylbenzene-1-sulfonamide.

    Oxidation: Formation of 2-chloro-5-cyano-N-methylbenzene-1-sulfonic acid.

Scientific Research Applications

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cyano and chloro groups can participate in various non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-cyanobenzenesulfonamide
  • 2-Chloro-5-cyano-N-ethylbenzene-1-sulfonamide
  • 2-Chloro-5-cyano-N-methylbenzenesulfonamide

Uniqueness

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano and a sulfonamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

2-chloro-5-cyano-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-4-6(5-10)2-3-7(8)9/h2-4,11H,1H3

InChI Key

YJBCWDYXQHNIKJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C#N)Cl

Origin of Product

United States

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